molecular formula C10H13N3O B13187856 8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one

8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one

Cat. No.: B13187856
M. Wt: 191.23 g/mol
InChI Key: RMQHOEFGVNKJFD-UHFFFAOYSA-N
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Description

8-(1H-Pyrazol-3-yl)-6-azaspiro[34]octan-5-one is a heterocyclic compound that features a spiro structure, incorporating both a pyrazole ring and an azaspirooctane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one typically involves the formation of the pyrazole ring followed by the construction of the spirocyclic system. One common method includes the reaction of α,β-unsaturated aldehydes with hydrazine to form the pyrazole ring, followed by cyclization to introduce the spiro structure . The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the pyrazole ring or the spirocyclic system.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce reduced forms of the pyrazole ring. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazole ring but differ in the fused pyridine ring structure.

    Pyrazolo[3,4-d]pyrimidines: Similar in having a pyrazole ring but with a pyrimidine ring instead of the spirocyclic system.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature a triazole ring fused with a pyrimidine ring

Uniqueness

8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

8-(1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C10H13N3O/c14-9-10(3-1-4-10)7(6-11-9)8-2-5-12-13-8/h2,5,7H,1,3-4,6H2,(H,11,14)(H,12,13)

InChI Key

RMQHOEFGVNKJFD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CNC2=O)C3=CC=NN3

Origin of Product

United States

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